molecular formula C12H17NO2 B4697535 2-(2-tert-butylphenoxy)acetamide

2-(2-tert-butylphenoxy)acetamide

Cat. No.: B4697535
M. Wt: 207.27 g/mol
InChI Key: WMQXTFKXNUYVQW-UHFFFAOYSA-N
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Description

2-(2-tert-Butylphenoxy)acetamide is a chemical compound of interest in several specialized research fields, serving as a versatile scaffold in organic synthesis and the development of novel molecules with functional properties. Its structure, featuring a phenoxyacetamide core with a sterically hindering tert-butyl group, is key to its research applications. In medicinal chemistry , the phenoxyacetamide moiety is a recognized pharmacophore. Research on structurally related compounds has demonstrated a range of biological activities, including significant anticancer, anti-inflammatory, and analgesic properties . These analogues function by targeting pathways such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are crucial in the interplay between inflammation and cancer proliferation . Furthermore, the phenoxyacetamide structure is a key component in the synthesis of complex molecules, such as phthalocyanines, which are studied for their diverse biological activities . Beyond biomedical research, acetamide derivatives are extensively investigated in materials science for their corrosion inhibition properties. Compounds containing heteroatoms like oxygen and nitrogen can adsorb onto metal surfaces, forming a protective layer. Phthalocyanines incorporating acetamido substituents have shown effectiveness in retarding the corrosion of aluminum in acidic environments, highlighting the potential of this chemical class in developing new materials and protective coatings . This product is provided as a tool for early discovery research. Researchers can leverage this compound as a building block for constructing more complex molecular architectures, such as phthalocyanines for materials applications, or for exploring structure-activity relationships in bioactive molecule design . Notice: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for determining the suitability of this product for its intended purpose and for ensuring safe handling and use.

Properties

IUPAC Name

2-(2-tert-butylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQXTFKXNUYVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 2-(2-tert-butylphenoxy)acetamide and their biological activities:

Compound Name Key Structural Features Biological Activity (IC₅₀/EC₅₀) Reference Evidence
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl] thiadiazol-2-yl}-acetamide (7d) Fluorophenoxy, thiadiazole-pyridinyl backbone Cytotoxicity on Caco-2 cells: 1.8 µM
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide Pyridazinone core, bromophenyl substituent FPR2 agonist (calcium mobilization)
N-phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide (13) Chlorophenol, phenethylamide 17β-HSD2 inhibition (SAR study)
N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) Quinazoline-sulfonyl, piperidinyl Anticancer (MTT assay, multiple cell lines)
2-(4-tert-butylphenoxy)-N-(2-ethoxyphenylmethyl)acetamide 4-tert-butylphenoxy, ethoxyphenylmethyl No direct activity reported

Pharmacological Activities

Anticancer Activity
  • Compound 7d (), a phenoxy acetamide derivative with a fluorophenoxy and thiadiazole-pyridinyl moiety, demonstrated potent cytotoxicity against Caco-2 colorectal cancer cells (IC₅₀ = 1.8 µM), outperforming the standard 5-fluorouracil. This highlights the importance of electron-withdrawing groups (e.g., fluorine) and heterocyclic backbones in enhancing cytotoxicity.
  • Quinazoline-sulfonyl acetamides (e.g., 39 ) showed broad-spectrum anticancer activity against HCT-116, MCF-7, and PC-3 cell lines, attributed to their ability to disrupt DNA synthesis and induce apoptosis .
Antimicrobial Activity
  • Piperazinyl-sulfonyl acetamides (e.g., 47, 48) exhibited strong activity against gram-positive bacteria (e.g., Staphylococcus aureus), while thiazolyl and pyridinyl derivatives (e.g., 49, 50) showed antifungal effects . The tert-butyl group in this compound may similarly enhance membrane permeability.
Enzyme Inhibition
  • 17β-HSD2 Inhibition : Compound 13 (N-phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide) inhibited 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target in hormone-dependent cancers. The presence of a second aromatic ring and hydrophobic substituents (e.g., phenethyl) was critical for binding to the enzyme’s hydrophobic pocket .

Structure-Activity Relationships (SAR)

  • Substituent Position: The ortho-substituted tert-butyl group in this compound may hinder enzymatic degradation compared to para-substituted analogs (e.g., 4-tert-butyl derivatives in ), which could alter bioavailability.
  • Heterocyclic Moieties: Thiadiazole, pyridazinone, or quinazoline backbones (Evidences 6, 9) enhance anticancer activity by facilitating interactions with DNA or kinase domains.
  • Hydrophobic Groups : Phenethyl or tert-butyl substituents improve binding to hydrophobic enzyme pockets (e.g., 17β-HSD2 in ).

Q & A

Q. What are the standard synthetic routes for 2-(2-tert-butylphenoxy)acetamide, and what critical parameters influence yield and purity?

The synthesis typically involves coupling 2-tert-butylphenol with chloroacetyl chloride or acetic anhydride under basic conditions (e.g., using NaH or K₂CO₃ as a base). Key parameters include:

  • Reagent stoichiometry : Excess chloroacetyl chloride improves acetylation efficiency.
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures purity .

Q. What spectroscopic techniques are essential for confirming the identity of this compound?

  • ¹H/¹³C NMR : To verify the tert-butyl group (δ ~1.3 ppm for 9H) and acetamide carbonyl (δ ~168–170 ppm).
  • HPLC-MS : For molecular weight confirmation (C₁₄H₁₉NO₂; [M+H]⁺ = 234.15) and purity assessment (>95%).
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .

Q. How can researchers assess the compound’s solubility for in vitro assays?

Use a tiered solvent approach:

Test solubility in DMSO (common stock solvent).

Dilute in aqueous buffers (PBS, pH 7.4) with co-solvents (e.g., PEG-400) if precipitation occurs.

Quantify via UV-Vis spectroscopy at λ_max (~270 nm for acetamide derivatives) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the bioactivity of this compound against viral targets?

  • Protocol :
    • Obtain the 3D structure of target enzymes (e.g., SARS-CoV-2 Mpro from PDB).
    • Optimize the ligand geometry (DFT calculations or X-ray crystallography; see ).
    • Perform docking using AutoDock Vina or Schrödinger Maestro.
    • Analyze binding affinities (ΔG values) and key interactions (H-bonds, hydrophobic contacts) .

Q. What strategies resolve contradictions in structural elucidation of derivatives, such as isomer misassignment?

  • Case study : A 2015 study misassigned a metabolite as the meta-isomer (3-hydroxyphenyl) but corrected it to the ortho-isomer (2-hydroxyphenyl) via:
    • LC-HRMS/MS : Fragment ion patterns differentiate substitution positions.
    • ¹H-NMR : Coupling constants (J-values) distinguish ortho/meta/para aromatic protons .

Q. How can researchers optimize the synthesis of this compound for scale-up?

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield.
  • Continuous flow chemistry : Reduces reaction time and improves reproducibility.
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What methodologies evaluate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • Analytical monitoring : Track degradation products via UPLC-MS and quantify stability-indicating parameters (e.g., t90) .

Data Analysis & Mechanistic Questions

Q. How can kinetic studies clarify the mechanism of enzyme inhibition by this compound derivatives?

  • Method :
    • Conduct enzyme assays (e.g., Michaelis-Menten kinetics with varying substrate concentrations).
    • Plot Lineweaver-Burk curves to determine inhibition type (competitive/uncompetitive).
    • Calculate IC₅₀ and Ki values using nonlinear regression (GraphPad Prism) .

Q. What computational tools predict the metabolic fate of this compound?

  • In silico tools :
    • SwissADME : Predicts CYP450 metabolism sites.
    • Meteor Nexus : Simulates Phase I/II transformations (e.g., hydroxylation, glucuronidation).
    • Validation via in vitro hepatocyte assays .

Advanced Application Scenarios

Q. How can this compound be functionalized to enhance blood-brain barrier (BBB) penetration?

  • Strategies :
    • Introduce lipophilic groups (e.g., fluorination) to improve logP.
    • Reduce hydrogen bond donors (e.g., methylate amide NH).
    • Test permeability via MDCK-MDR1 or PAMPA-BBB assays .

Q. What in vivo models are suitable for evaluating the compound’s anti-inflammatory potential?

  • Models :
    • Carrageenan-induced paw edema (rat) : Acute inflammation.
    • Collagen-induced arthritis (mouse) : Chronic inflammation.
    • Biomarkers : Measure TNF-α, IL-6 via ELISA .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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